7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
7-chloro-4-[(2-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-5-6-15-14(9-12)19-16(7-8-20-15)21-10-11-3-1-2-4-13(11)18/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBFDHPRMQQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-chlorobenzyl chloride with 7-chloro-2,3-dihydro-1,5-benzothiazepine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Amino-substituted or thiol-substituted benzothiazepines
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Initial studies suggest that compounds similar to 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine may exhibit anticancer properties. The compound may influence cellular signaling pathways involved in cell growth and apoptosis, indicating its potential as an anticancer agent.
-
Antimicrobial Properties
- Research indicates that this compound could be effective against various microbial pathogens. Its ability to modulate enzyme activity related to oxidative stress and inflammation further enhances its profile as a potential antimicrobial agent.
-
Enzyme Inhibition
- The compound has shown promise in inhibiting specific enzymes associated with oxidative stress and inflammation. This mechanism suggests therapeutic applications in conditions where these pathways are implicated, such as chronic inflammatory diseases.
Case Study 1: Anticancer Mechanisms
A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further investigation into its structure-activity relationship could lead to the development of novel anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another research project examined the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the need for further exploration into its mode of action and potential for use in antibiotic formulations.
Mechanism of Action
The mechanism of action of 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-chlorobenzylsulfanyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methylbenzylsulfanyl () or 3-trifluoromethylbenzylsulfanyl groups (). Chlorine atoms at the 7-position are conserved across analogs, suggesting a role in electronic stabilization or binding interactions.
Synthetic Complexity: highlights challenges in synthesizing seven-membered benzothiazepine rings unless specific substituents (e.g., methyl or methoxy groups at the 6-position) are present .
Physicochemical and Environmental Considerations
- Purity : Commercial analogs such as 7-chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine are available at >90% purity (), though purity data for the target compound is unspecified .
- Toxicity: Benzothiazole derivatives (structurally related to benzothiazepines) are noted for environmental toxicity (), but specific toxicity data for the target compound is lacking .
Biological Activity
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, characterized by a unique heterocyclic structure that includes both chloro and sulfanyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Structural Characteristics
The molecular formula of this compound is , with a molar mass of approximately 388.76 g/mol. The presence of chlorine and sulfur in its structure suggests significant reactivity and potential biological activity compared to other benzothiazepine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : It may inhibit enzymes associated with oxidative stress and inflammation, suggesting therapeutic applications in conditions related to these pathways.
- Calcium Channel Modulation : Similar compounds in the benzothiazepine class have been identified as calcium channel blockers, which play crucial roles in neuroprotection by regulating intracellular calcium levels .
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Anticancer Activity : Preliminary studies indicate potential anticancer properties through the modulation of cellular pathways involved in apoptosis and cell proliferation.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from calcium overload, which is implicated in neurodegenerative diseases .
- Antimicrobial Properties : Initial evaluations suggest effectiveness against various microbial pathogens, although further studies are required to establish specific mechanisms and efficacy.
Case Studies and Experimental Data
A series of laboratory experiments have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that concentrations up to 10 μM did not significantly affect cell viability, indicating a favorable therapeutic window .
| Compound Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 98 |
| 3 | 95 |
| 10 | 90 |
| 30 | 60 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves three steps:
Formation of the benzothiazepine core via condensation of 2-aminothiophenol with α-haloketones under alkaline conditions.
Introduction of the 2-chlorobenzylsulfanyl group via nucleophilic substitution using 2-chlorobenzyl chloride.
Chlorination at the 7-position using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) .
- Critical Parameters :
- Temperature : Chlorination at elevated temperatures (60–80°C) improves regioselectivity but risks over-chlorination.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity during sulfanyl group introduction.
- Purification : Recrystallization from ethanol or methanol is preferred for high-purity crystals .
Q. How is the structural conformation of this compound characterized, and what crystallographic challenges arise?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key torsion angles (e.g., C7–S1–C8–C9) define the spatial arrangement of the 2-chlorobenzylsulfanyl group, while chair/twisted boat conformations of the benzothiazepine ring are analyzed via N–H⋯O and C–H⋯O hydrogen-bonding networks .
- Challenges :
- Disorder : The 2-chlorobenzyl group may exhibit positional disorder in the crystal lattice, requiring refinement with split-site models.
- Twinned Crystals : Common in derivatives with bulky substituents; data integration requires careful scaling .
Advanced Research Questions
Q. What mechanistic insights explain divergent reaction outcomes when modifying substituents on the benzothiazepine core?
- Case Study : Reactions with chloroacetyl chlorides yield β-lactam derivatives or ring-opening products depending on substituents:
- Electron-withdrawing groups (e.g., Cl at C7) stabilize the β-lactam via resonance.
- Aryl substituents at C2 favor ring-opening due to steric hindrance and reduced nucleophilicity .
Q. How does computational modeling predict the compound’s bioactivity, particularly as a kinase or enzyme inhibitor?
- Approach :
Pharmacophore Modeling : Identifies critical features (e.g., sulfanyl group, chloro substituents) for EGFR tyrosine kinase inhibition. A validated five-point AHHRR model (hydrogen-bond acceptors, hydrophobic regions) aligns with IC₅₀ values from MTT assays .
Molecular Dynamics (MD) : Simulates binding stability with targets like β-amyloid plaques in Alzheimer’s disease, highlighting hydrophobic interactions with BChE active sites .
- Validation : Correlation between in silico docking scores (e.g., Glide XP) and experimental IC₅₀ values strengthens predictive accuracy .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in antifungal activity (e.g., against Candida albicans) may arise from:
- Crystallographic Artifacts : Polymorphs with altered solubility/bioavailability.
- Assay Variability : Differences in MTT vs. broth microdilution protocols.
- Resolution :
- Standardize testing conditions (e.g., ISO 20776-1 guidelines).
- Perform parallel SC-XRD and bioactivity assays to link structure-function relationships .
Methodological Tables
Table 1 : Key Crystallographic Data for Structural Analysis
| Parameter | Value/Description |
|---|---|
| Space Group | P2₁2₁2₁ |
| Bond Length (C–S) | 1.76–1.82 Å |
| Torsion Angle (C7–S1–C8–C9) | 8.3°–10.8° |
| Hydrogen Bonds | N–H⋯O (2.89 Å), C–H⋯O (3.12 Å) |
Table 2 : Biological Activity Comparison
| Cell Line/Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 12.4 | EGFR Kinase Inhibition |
| BChE (β-Amyloid Inhibition) | 9.8 | Competitive Binding to Catalytic Triad |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
